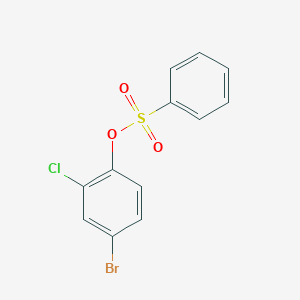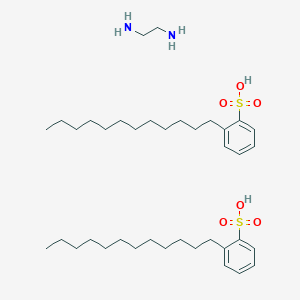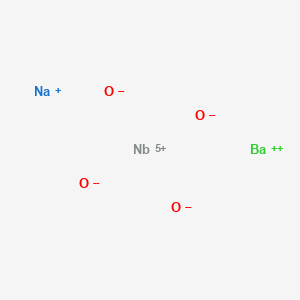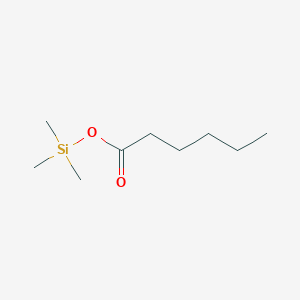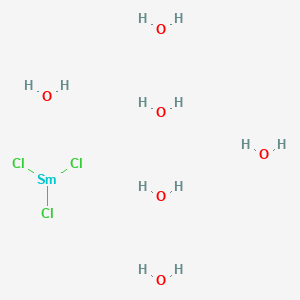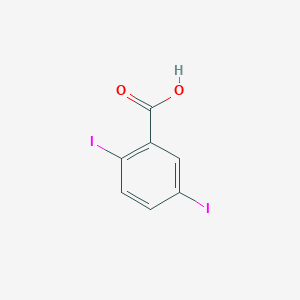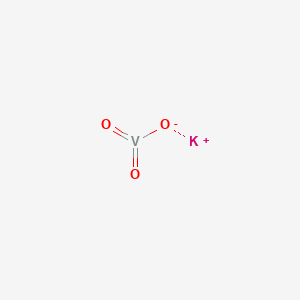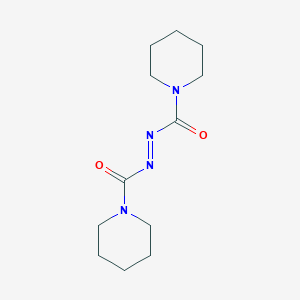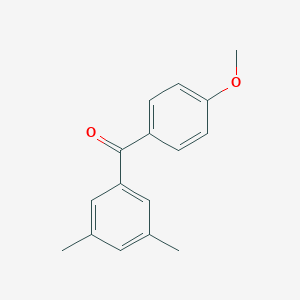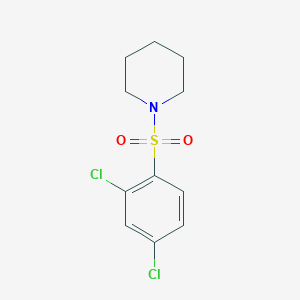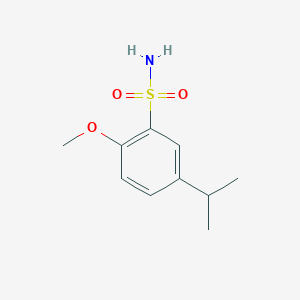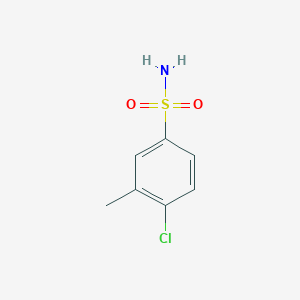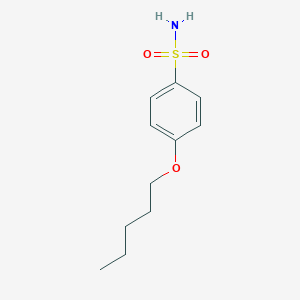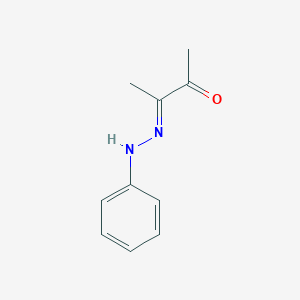
3-(Phenylhydrazono)-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylhydrazono)-2-butanone is a chemical compound that has been widely studied for its potential applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 202.24 g/mol.
Wissenschaftliche Forschungsanwendungen
3-(Phenylhydrazono)-2-butanone has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been studied as a potential lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 3-(Phenylhydrazono)-2-butanone is not fully understood. However, it has been suggested that it may act through the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemische Und Physiologische Effekte
Studies have shown that 3-(Phenylhydrazono)-2-butanone exhibits a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(Phenylhydrazono)-2-butanone in lab experiments is its relatively low cost and easy synthesis method. Additionally, it exhibits a range of biological activities, making it a versatile compound for studying various physiological processes. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 3-(Phenylhydrazono)-2-butanone. One direction is the development of new derivatives with improved pharmacological properties. Additionally, more studies are needed to fully understand the mechanism of action of the compound. Furthermore, there is potential for the use of 3-(Phenylhydrazono)-2-butanone in the development of new therapies for various diseases, including cancer and neurodegenerative disorders.
Synthesemethoden
The synthesis of 3-(Phenylhydrazono)-2-butanone can be achieved through the condensation reaction between hydrazine hydrate and 2-butanone. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, and at a temperature of around 60-70°C. The yield of the reaction is typically around 60-70%.
Eigenschaften
CAS-Nummer |
13732-32-6 |
|---|---|
Produktname |
3-(Phenylhydrazono)-2-butanone |
Molekularformel |
C10H12N2O |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
(3E)-3-(phenylhydrazinylidene)butan-2-one |
InChI |
InChI=1S/C10H12N2O/c1-8(9(2)13)11-12-10-6-4-3-5-7-10/h3-7,12H,1-2H3/b11-8+ |
InChI-Schlüssel |
HUHADASXDUCZMY-DHZHZOJOSA-N |
Isomerische SMILES |
C/C(=N\NC1=CC=CC=C1)/C(=O)C |
SMILES |
CC(=NNC1=CC=CC=C1)C(=O)C |
Kanonische SMILES |
CC(=NNC1=CC=CC=C1)C(=O)C |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



